



Application Note: Development of a Persicarin Analytical Standard

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the development of a **persicarin** analytical standard. **Persicarin**, a sulfated flavonoid found in plants such as water dropwort (Oenanthe javanica), has demonstrated significant therapeutic potential, including hepatoprotective and neuroprotective effects.[1][2] Establishing a well-characterized analytical standard is crucial for accurate quantification in research, quality control of herbal products, and pre-clinical development. This note details the protocols for the isolation, purification, characterization, and quantification of **persicarin**, along with its key physicochemical properties and known biological signaling pathways.

Physicochemical Properties of Persicarin

A summary of the key chemical and physical properties of **persicarin** is presented below. These data are essential for the handling, storage, and analysis of the compound.



Property	Value	Reference
CAS Number	549-31-5	[1][3][4]
Molecular Formula	C16H12O10S	[3][5]
Molecular Weight	396.3 g/mol	[1][3]
IUPAC Name	[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate	[5]
Synonyms	Isorhamnetin 3-sulfate, Isorhamnetin 3-monosulfate	[4][5]
Melting Point	288 °C (decomposes)	[3][4]
Solubility	Practically insoluble in water.	[3][4]
Predicted Water Solubility	0.43 g/L	[4]
Predicted pKa (Strongest Acidic)	-2.4 to -3.53	[3][4]
Appearance	Typically a yellow, crystalline solid.	

Experimental Protocols

Protocol 1: Isolation and Purification of Persicarin from Oenanthe javanica

This protocol is based on the methodology described by Lee et al. (2017) for extracting **persicarin** from Oenanthe javanica.[6]

Materials:

- Freshly milled Oenanthe javanica plant material
- 70% Ethanol (EtOH)



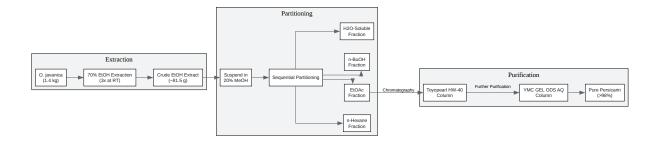
- Methanol (MeOH)
- n-hexane
- Ethyl acetate (EtOAc)
- n-butanol (BuOH)
- Deionized water
- Rotary evaporator
- Chromatography columns (e.g., Toyopearl HW-40, YMC GEL ODS AQ)
- Fraction collector

Methodology:

- Extraction:
 - Extract 1.4 kg of freshly milled O. javanica plant material with 10 L of 70% EtOH three times at room temperature.
 - 2. Combine the ethanol extracts and evaporate the solvent under vacuum using a rotary evaporator to obtain the crude extract.[6]
- · Solvent Partitioning:
 - 1. Suspend the crude EtOH extract (approx. 81.5 g) in 3 L of 20% MeOH.[6]
 - 2. Perform sequential partitioning against n-hexane (3 L, three times), followed by ethyl acetate (3 L, three times), and finally n-butanol (3 L, three times).[6]
 - 3. Evaporate the solvents from each fraction to yield dried n-hexane, EtOAc, n-BuOH, and water-soluble residues.[6] **Persicarin** is typically enriched in the n-butanol and water-soluble fractions.
- Column Chromatography:



- 1. Subject the EtOAc fraction (approx. 1.7 g) to column chromatography using a Toyopearl HW-40 column.[6]
- 2. Elute the column with a stepwise gradient of increasing methanol in water.[6]
- 3. Collect the 100% H₂O eluate and further purify it using a YMC GEL ODS AQ column with aqueous MeOH as the mobile phase to yield pure **persicarin**.[6]
- Purity Assessment:
 - 1. Assess the purity of the isolated **persicarin** using High-Performance Liquid Chromatography (HPLC) with UV or DAD detection (see Protocol 3).
 - 2. The target purity for an analytical standard should be ≥98%.



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Workflow for the isolation and purification of **persicarin**.



Protocol 2: Structural Characterization of Persicarin Standard

To confirm the identity and structure of the isolated **persicarin**, a combination of spectroscopic techniques is required.

A. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and fragmentation pattern.
- Method: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source in negative ion mode.
- Expected Result: The deprotonated molecule [M-H]⁻ should be observed at an m/z corresponding to a mass of 395.0073 (C₁₆H₁₁O₁₀S⁻).
- B. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To confirm the chemical structure and identify proton and carbon environments.
- Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent.
- ¹H NMR (600 MHz, DMSO-d₆): Expected chemical shifts (δ) are approximately 8.06 (1H, d, H-2'), 7.61 (1H, dd, H-6'), 6.92 (1H, d, H-5'), 6.43 (1H, d, H-8), 6.22 (1H, d, H-6), and 3.83 (3H, s, MeO-3').[6]
- ¹³C NMR (150 MHz, DMSO-d₆): Expected chemical shifts (δ) include key signals at approximately 177.1 (C-4), 166.5 (C-7), 161.1 (C-5), 156.2 (C-2), 149.6 (C-3'), 147.1 (C-4'), and 55.6 (MeO).[6]

Protocol 3: Quantification of Persicarin using HPLC-UV

This protocol outlines the development of a reversed-phase HPLC method for the quantification of **persicarin**.

A. Instrumentation and Conditions



Parameter	Recommended Setting	
HPLC System	A quaternary or binary pump system with autosampler and UV/DAD detector.	
Column	C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).	
Mobile Phase A	Water with 0.1% Formic Acid or Phosphoric Acid.	
Mobile Phase B	Acetonitrile or Methanol with 0.1% Formic Acid.	
Gradient	Start with 10-20% B, increasing to 80-90% B over 20-30 minutes. Optimize as needed.	
Flow Rate	1.0 mL/min.	
Column Temperature	25-30 °C.	
Detection	UV detection at a wavelength maximum for persicarin (e.g., ~254 nm or ~350 nm).	
Injection Volume	10-20 μL.	
Standard Solution	Prepare a stock solution of the persicarin standard (≥98% purity) in methanol or DMSO at 1 mg/mL. Prepare serial dilutions for the calibration curve in the mobile phase.	

B. Method Validation

Validate the HPLC method according to standard guidelines, assessing the following parameters:

• System Suitability: Ensure the chromatographic system is performing adequately before analysis.



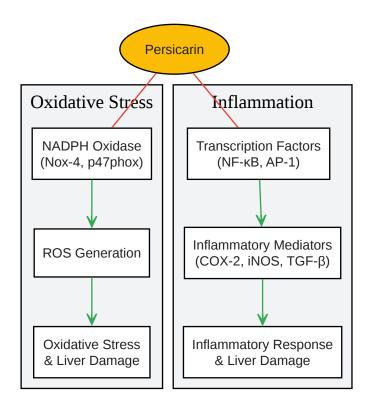
Parameter	Acceptance Criteria
Tailing Factor (T)	0.9 ≤ T ≤ 1.5
Theoretical Plates (N)	> 2000
Repeatability (%RSD)	< 2.0% for peak area and retention time (n=5 injections)

- Linearity: Analyze a series of at least five concentrations of the persicarin standard. Plot the
 peak area against concentration and determine the linearity by the correlation coefficient (r²).
 An r² > 0.999 is desirable.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.[7]
- Accuracy and Precision:
 - Accuracy: Determine by spike-and-recovery experiments at three different concentration levels. Recovery should be within 95-105%.
 - Precision: Assess at the intra-day and inter-day levels by analyzing replicate samples. The relative standard deviation (RSD) should be less than 2%.

Biological Context: Signaling Pathways

Persicarin has been shown to exert protective effects against liver damage in diabetic models by modulating pathways related to oxidative stress and inflammation.[6][8] The proposed mechanism involves the suppression of key inflammatory mediators and reactive oxygen species (ROS) generation.[1][6]





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Proposed mechanism of **persicarin**'s hepatoprotective effects.

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